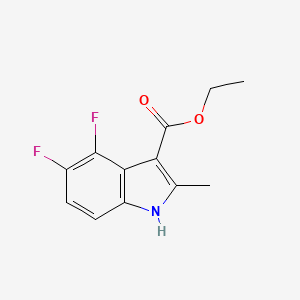

Ethyl-4,5-Difluor-2-methyl-1H-indol-3-carboxylat

Übersicht

Beschreibung

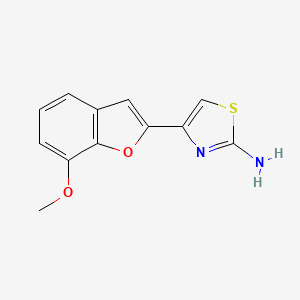

Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . This compound can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .

Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate haben vielversprechende Ergebnisse als antivirale Mittel gezeigt. Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate als antivirale Mittel berichtet .

Entzündungshemmende Eigenschaften

Indolderivate besitzen auch entzündungshemmende Eigenschaften, die bei der Behandlung verschiedener entzündlicher Erkrankungen nützlich sein könnten .

Antikrebsanwendungen

Die Anwendung von Indolderivaten zur Behandlung von Krebszellen hat in den letzten Jahren zunehmend Aufmerksamkeit erregt . Sie haben gezeigt, dass sie das Wachstum von Krebszellen hemmen können.

Anti-HIV-Eigenschaften

Es wurde berichtet, dass einige Indolderivate Anti-HIV-Eigenschaften aufweisen . Dies könnte möglicherweise zur Entwicklung neuer Behandlungen für HIV führen.

Antioxidative Eigenschaften

Indolderivate besitzen auch antioxidative Eigenschaften , die bei der Vorbeugung oxidativer Stress-bedingter Krankheiten von Vorteil sein könnten.

Antibakterielle Aktivität

Indolderivate haben eine antimikrobielle Aktivität gezeigt, die bei der Entwicklung neuer antimikrobieller Mittel nützlich sein könnte .

Antituberkulose-Aktivität

Indolderivate haben antituberkulose-Aktivitäten gezeigt , die bei der Behandlung von Tuberkulose von Vorteil sein könnten.

Antidiabetische Eigenschaften

Indolderivate haben auch Potenzial bei der Behandlung von Diabetes gezeigt , was zur Entwicklung neuer Antidiabetika führen könnte.

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives, in general, are a subject of ongoing research .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

The action of indole derivatives can be influenced by various factors, including the presence of other compounds, temperature, ph, and more .

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in a variety of solvents. Additionally, Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate is a relatively low-cost compound, making it an attractive choice for use in research studies. However, there are some limitations to its use in laboratory experiments. For example, Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate is relatively insoluble in water, making it difficult to use in aqueous solutions. Additionally, Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate is sensitive to light and air, making it necessary to handle it carefully.

Zukünftige Richtungen

Given its unique properties and wide range of potential applications, there are numerous potential future directions for the use of Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate. One potential direction is the use of Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate in the development of new drugs and therapies. Additionally, Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate could be used to study the interaction of proteins with small molecules, as well as to study the effects of environmental toxins on the human body. Additionally, Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate could be used to develop new fluorescent probes for use in research studies. Finally, Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate could be used to develop new catalysts for use in organic reactions.

Biochemische Analyse

Biochemical Properties

Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate, have been shown to inhibit certain kinases, which are crucial in cell signaling pathways . Additionally, this compound may interact with proteins involved in oxidative stress responses, thereby modulating cellular redox states .

Cellular Effects

Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation . This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate genes involved in antioxidant defense mechanisms, thereby enhancing cellular resistance to oxidative stress .

Molecular Mechanism

The molecular mechanism of Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate involves its interaction with specific biomolecules. It binds to certain enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . This compound may also activate transcription factors that regulate gene expression, leading to changes in cellular function. Additionally, Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate can modulate the activity of proteins involved in apoptosis, promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and inhibition of tumor growth . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.

Metabolic Pathways

Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . This compound can also affect metabolic flux, altering the levels of various metabolites within the cell. For instance, it may increase the production of reactive oxygen species (ROS), leading to oxidative stress .

Transport and Distribution

The transport and distribution of Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate may be transported into the mitochondria, where it exerts its effects on cellular respiration and energy production .

Subcellular Localization

Ethyl 4,5-difluoro-2-methyl-1h-indole-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes, such as apoptosis and gene expression .

Eigenschaften

IUPAC Name |

ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO2/c1-3-17-12(16)9-6(2)15-8-5-4-7(13)11(14)10(8)9/h4-5,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJWOIIIIAAFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654109 | |

| Record name | Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886362-67-0 | |

| Record name | Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,5-difluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Difluoro-2-methylindole-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1460930.png)

![3-{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1460943.png)

![5-[2-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1460944.png)